Enhanced Lipophilicity (XLogP3) Versus Non-Fluorinated Indane Amine
The 4,7-difluoro substitution increases the calculated partition coefficient (XLogP3) by approximately 0.2 log units compared to the unsubstituted 2,3-dihydro-1H-inden-1-amine. This quantifiable increase in lipophilicity is expected to enhance membrane permeability and blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2,3-Dihydro-1H-inden-1-amine (non-fluorinated): XLogP3 = 1.2 |
| Quantified Difference | Δ = +0.2 log units |
| Conditions | Computed property (XLogP3 3.0 algorithm) as reported in PubChem |
Why This Matters
Higher lipophilicity improves passive diffusion across biological membranes, a critical parameter for central nervous system (CNS) drug candidates and intracellular target engagement.
- [1] PubChem. (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine. CID 57572830. XLogP3 = 1.4. View Source
